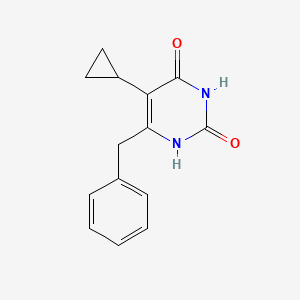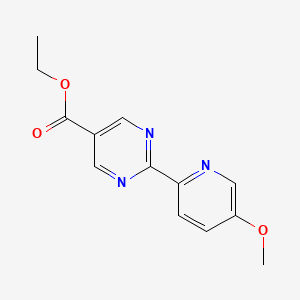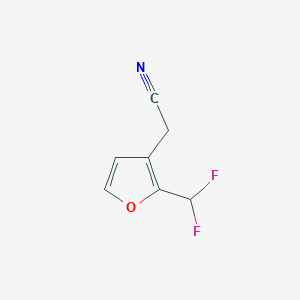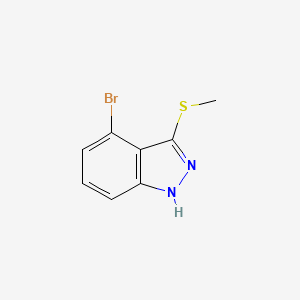
6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significance in various biological processes and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of benzylamine with cyclopropyl isocyanate, followed by cyclization with a suitable reagent such as urea or thiourea.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
- 5-Benzyl-6-cyclopropylpyrimidine-2,4(1H,3H)-dione
- 6-Benzyl-5-cyclopropyluracil
- 6-Benzyl-5-cyclopropylthymine
Uniqueness
6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be attributed to the presence of both benzyl and cyclopropyl groups, which can influence the compound’s reactivity and interaction with biological targets.
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
6-benzyl-5-cyclopropyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H14N2O2/c17-13-12(10-6-7-10)11(15-14(18)16-13)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,15,16,17,18) |
InChIキー |
MFKPPBSVIAUQHJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(NC(=O)NC2=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
![2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B11786924.png)
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)

![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)





![tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11786967.png)

